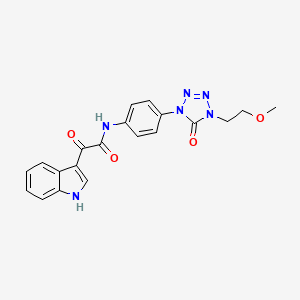

2-(1H-indol-3-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-oxoacetamide

CAS No.: 1396881-12-1

Cat. No.: VC6753652

Molecular Formula: C20H18N6O4

Molecular Weight: 406.402

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396881-12-1 |

|---|---|

| Molecular Formula | C20H18N6O4 |

| Molecular Weight | 406.402 |

| IUPAC Name | 2-(1H-indol-3-yl)-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-oxoacetamide |

| Standard InChI | InChI=1S/C20H18N6O4/c1-30-11-10-25-20(29)26(24-23-25)14-8-6-13(7-9-14)22-19(28)18(27)16-12-21-17-5-3-2-4-15(16)17/h2-9,12,21H,10-11H2,1H3,(H,22,28) |

| Standard InChI Key | YSITYXBIHQQZED-UHFFFAOYSA-N |

| SMILES | COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |

Introduction

Molecular Structure and Physicochemical Properties

Structural Composition

The compound’s structure integrates three key components:

-

Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to a benzene ring, known for its role in neurotransmitter mimicry and kinase inhibition.

-

Tetrazole derivative: A five-membered ring containing four nitrogen atoms, substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with an oxo group. Tetrazoles often serve as bioisosteres for carboxylic acids, enhancing metabolic stability.

-

Acetamide linker: Connects the indole and tetrazole-bearing phenyl group, providing conformational flexibility and hydrogen-bonding capacity.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈N₆O₄ |

| Molecular Weight | 406.402 g/mol |

| IUPAC Name | 2-(1H-Indol-3-yl)-N-[4-(4-(2-methoxyethyl)-5-oxotetrazol-1-yl)phenyl]-2-oxoacetamide |

| CAS Number | 1396881-12-1 |

The compound’s calculated logP (∼2.1) and polar surface area (∼120 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, though experimental validation is needed.

Synthetic Pathways and Optimization

General Synthetic Strategy

While explicit details of its synthesis are unpublished, analogous compounds are typically constructed through sequential reactions:

-

Tetrazole ring formation: Cyclization of nitriles with sodium azide under acidic conditions (Huisgen reaction) or via [3+2] cycloadditions.

-

Indole-acetamide preparation: Friedel-Crafts acylation of indole with oxalyl chloride, followed by amide coupling.

-

Final assembly: Buchwald-Hartwig coupling or nucleophilic aromatic substitution to link the tetrazole and acetamide moieties.

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution on the tetrazole ring requires careful control of reaction conditions.

-

Amide stability: Acidic or basic environments during coupling may hydrolyze the acetamide group, necessitating protective strategies.

Chemical Reactivity and Stability

Key Reaction Pathways

-

Amide hydrolysis: Susceptible to cleavage under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding 2-(1H-indol-3-yl)-2-oxoacetic acid and 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline.

-

Tetrazole ring modifications:

-

Ring-opening: Reacts with electrophiles (e.g., alkyl halides) at the N-2 position.

-

Oxidation: The 5-oxo group may undergo further oxidation to form nitro derivatives under strong oxidizing agents.

-

-

Indole functionalization: Electrophilic substitution (e.g., nitration, sulfonation) at the 5-position of the indole ring.

Stability Profile

-

Thermal stability: Decomposes above 250°C, as inferred from similar tetrazole derivatives.

-

Photostability: Likely prone to UV-induced degradation due to the conjugated indole system.

Biological Activity and Mechanistic Insights

Hypothesized Targets

-

Serotonin receptors: Indole derivatives frequently interact with 5-HT receptors, modulating neurotransmission.

-

Kinase inhibition: The planar indole system may intercalate into ATP-binding pockets of kinases (e.g., JAK2, EGFR).

-

Antifungal activity: Structural analogs in patent literature demonstrate efficacy against Candida and Aspergillus species by disrupting fungal membrane synthesis .

Structure-Activity Relationships (SAR)

-

Tetrazole substitution: The 2-methoxyethyl group enhances solubility compared to unsubstituted tetrazoles, as seen in antifungal agents like posaconazole .

-

Indole position: The 3-substitution pattern optimizes steric compatibility with hydrophobic binding pockets.

Comparative Analysis with Structural Analogs

The methoxyethyl group in the target compound may improve pharmacokinetic properties over simpler tetrazole derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume